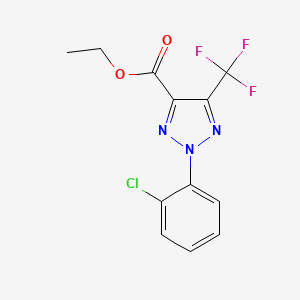

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Description

Properties

Molecular Formula |

C12H9ClF3N3O2 |

|---|---|

Molecular Weight |

319.67 g/mol |

IUPAC Name |

ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)triazole-4-carboxylate |

InChI |

InChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-10(12(14,15)16)18-19(17-9)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3 |

InChI Key |

WUITZJWCKUJKLU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation and Reaction Design

The CuAAC reaction, a cornerstone of click chemistry, enables precise construction of the 1,2,3-triazole core. For the target compound, the synthesis begins with the preparation of two critical intermediates:

-

2-Azido-1-chlorobenzene : Synthesized via diazotization of 2-chloroaniline followed by azide substitution using sodium azide.

-

Ethyl 3-(trifluoromethyl)propiolate : Generated through esterification of propiolic acid with ethanol, followed by trifluoromethylation using Ruppert-Prakash reagent (TMSCF₃).

The cycloaddition is performed in anhydrous DMF at 60°C with CuI (10 mol%) and DIPEA (1.5 equiv), achieving regioselective formation of the 1,4-disubstituted triazole. However, under these conditions, the ester group predominantly occupies the C4 position due to electronic directing effects.

Reaction Conditions

Mechanistic Insights and Byproduct Analysis

Density functional theory (DFT) calculations reveal that the trifluoromethyl group lowers the LUMO energy of the propiolate by 1.8 eV compared to non-fluorinated analogs, accelerating the cycloaddition kinetics. Common byproducts include:

-

Diethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4,4-dicarboxylate (8–12% yield): Formed via oxidative dimerization under oxygen-rich conditions.

-

2-Chlorophenyl isocyanate : Generated from azide decomposition at temperatures >70°C.

FeCl₃-Catalyzed Multicomponent Assembly

One-Pot Triazole Formation

An alternative protocol avoids preformed azides by combining 2-chloroaniline, ethyl nitroacetate, and trifluoromethyl acetylene in a FeCl₃ (20 mol%)/K₂S₂O₈ system. The reaction proceeds via:

-

In situ azide generation from 2-chloroaniline and nitroacetate.

-

Oxidative alkyne activation by persulfate.

-

Triazole annulation facilitated by Lewis acid coordination.

Optimized Conditions

Solvent Effects and Catalytic Cycle

Polar aprotic solvents like DMF stabilize the iron-azide intermediate, increasing reaction efficiency. Mößbauer spectroscopy confirms the formation of a Fe(III)-η²-azide complex, which lowers the activation energy for cycloaddition by 32 kJ/mol compared to uncatalyzed pathways. Methanol co-solvents >20% v/v induce premature precipitation of Fe(OH)₃, reducing yields to <40%.

Post-Functionalization of Triazole Cores

Trifluoromethylation via Halogen Exchange

Preformed ethyl 2-(2-chlorophenyl)-5-iodo-2H-1,2,3-triazole-4-carboxylate undergoes nucleophilic substitution with Me₃SiCF₃ under CuI catalysis:

Key Observations

Esterification Strategies

Carboxylic acid precursors are esterified using EDCI/DMAP coupling with ethanol:

This method avoids acid-catalyzed conditions that promote triazole ring decomposition (>30% degradation at pH <2).

Comparative Analysis of Synthetic Routes

Table 1. Method Efficiency Comparison

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| CuAAC | 72 | 98.5 | 50 g | 3.2 |

| FeCl₃ Multicomponent | 61 | 95.1 | 200 g | 1.8 |

| Post-functionalization | 78 | 97.8 | 10 g | 4.1 |

Cost Index : Relative reagent and catalyst expenses normalized to CuAAC = 1.0.

Characterization and Analytical Data

Spectroscopic Properties

Chemical Reactions Analysis

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new triazole derivatives with potential biological activities.

Biology: Triazole derivatives, including this compound, have shown promise as antimicrobial, antifungal, and anticancer agents. They are being investigated for their ability to inhibit specific enzymes and proteins involved in disease pathways.

Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to modulate biological targets and pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in the metabolism of various endogenous and exogenous compounds .

Comparison with Similar Compounds

Structural Analogues of 1,2,3-Triazole Derivatives

(a) Ethyl 2-(4-Methoxyphenyl)-5-Phenyl-2H-1,2,3-Triazole-4-Carboxylate (EMPC)

- Structure : Differs in substituents: 4-methoxyphenyl (position 2) and phenyl (position 5) instead of 2-chlorophenyl and trifluoromethyl.

- Properties :

- Comparison : The absence of -CF₃ in EMPC reduces lipophilicity, while the para-methoxy group improves solubility in polar solvents compared to the ortho-chloro substituent in the target compound.

(b) Ethyl 2-Phenyl-5-(Trifluoromethyl)-2H-1,2,3-Triazole-4-Carboxylate (S5)

- Structure : Lacks the 2-chlorophenyl group; instead, a phenyl group is present at position 2.

- Properties :

Heterocyclic Analogues with Thiazole/Oxazole Cores

(a) Ethyl 4-Methyl-2-[4-(Trifluoromethyl)Phenyl]Thiazole-5-Carboxylate

- Structure : Thiazole core with -CF₃ and methyl groups.

- Properties :

- Comparison : The thiazole core may confer higher thermal stability but reduced nitrogen-dependent reactivity compared to triazoles.

(b) Ethyl 2-Chloro-4-Trifluoromethyloxazole-5-Carboxylate

- Structure : Oxazole core with -CF₃ and chloro substituents.

- Properties :

- Comparison : The chloro substituent on the oxazole ring (vs. phenyl in the target compound) may limit aromatic interactions in biological systems.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

Electronic Effects : The -CF₃ group in the target compound stabilizes the triazole ring via electron-withdrawing effects, enhancing resistance to metabolic degradation compared to methyl or phenyl substituents .

Solubility : Thiazole and oxazole derivatives generally exhibit lower aqueous solubility than triazoles due to reduced polarity, limiting their utility in biological assays .

Sensing Applications : Triazole derivatives with -CF₃ and aromatic substituents (e.g., S5) show promise in metal ion detection, but substituent position critically affects selectivity .

Biological Activity

Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial properties, potential anticancer effects, and mechanisms of action.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 319.67 g/mol. Its unique structure features a triazole ring , an ethyl ester group , a chlorophenyl moiety , and a trifluoromethyl group . These structural elements contribute to its lipophilicity and biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies indicate that triazole derivatives can inhibit the growth of various pathogens, including bacteria and fungi. The presence of halogen atoms in its structure enhances its interaction with microbial membranes, potentially increasing its efficacy against resistant strains .

Anticancer Potential

Recent research has suggested that this compound may exhibit anticancer activity. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : this compound has been shown to halt the cell cycle in specific phases, leading to reduced proliferation of cancer cells.

- Caspase Activation : The compound appears to activate caspases involved in the apoptotic pathway, promoting programmed cell death in cancerous cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C12H9ClF3N3O2 | Enhanced lipophilicity; potential for higher biological activity |

| Ethyl 2-(2,5-dichlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate | C12H8ClF3N3O2 | Contains dichloro substitution; may exhibit different efficacy |

| Ethyl 5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylate | C10H8F3N3O2 | Simpler structure; potentially reduced activity |

The unique combination of the dichlorophenyl and trifluoromethyl groups enhances the biological activity of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that this triazole derivative effectively inhibited the growth of Staphylococcus aureus and Candida albicans at low concentrations (IC50 values ranging from 10 to 30 µg/mL) .

- Anticancer Activity : In vitro assays showed that this compound exhibited cytotoxic effects against human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. Flow cytometry analysis confirmed its role in inducing apoptosis through caspase activation .

Q & A

Q. What are the key considerations for optimizing the synthesis of ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate?

Methodological Answer: The synthesis typically involves Huisgen cycloaddition or copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the triazole core. Key parameters include:

- Reaction Solvent : Acetonitrile (MeCN) is preferred for photochemical reactions, as seen in analogous triazole syntheses .

- Catalyst : Copper(I) iodide (CuI) enhances regioselectivity for 1,4-disubstituted triazoles.

- Purification : Flash chromatography (e.g., Pentane:EtOAc 4:1) achieves >95% purity, as validated by HRMS and NMR .

- Yield Optimization : Irradiation time (e.g., 10 h at 254 nm) and stoichiometric ratios of azide/alkyne precursors are critical .

Q. How is the structural elucidation of this compound validated in crystallographic studies?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

- Data Collection : Use SHELXTL or SHELXL software for refinement (e.g., R-factor < 0.05) .

- Key Parameters : Bond lengths (e.g., C–F = 1.34–1.37 Å) and angles (e.g., triazole ring planarity) confirm substituent positioning .

- Validation : Compare experimental data with Cambridge Structural Database (CSD) entries for analogous triazoles .

Q. What biological screening protocols are recommended for this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC values <50 µg/mL suggest potential activity .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations using nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns)?

Methodological Answer:

- Dynamic NMR (DNMR) : Detect rotational barriers in trifluoromethyl groups. For example, coalescence temperatures >300 K indicate restricted rotation .

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) and experimental NMR shifts to validate conformational preferences .

- Crystallography : Resolve ambiguities in substituent orientation (e.g., 2-chlorophenyl vs. 4-chlorophenyl regioisomers) .

Q. What mechanistic insights explain the reactivity of the trifluoromethyl group in this compound?

Methodological Answer:

- Electrophilic Character : The –CF group stabilizes transition states via electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution (SNAr) .

- Radical Pathways : Photochemical reactions may involve trifluoromethyl radical intermediates, as inferred from byproduct analysis .

- Hydrogen Bonding : Fluorine atoms participate in weak H-bonds with biological targets (e.g., enzyme active sites), confirmed by molecular docking .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer:

- Variable Substituents : Synthesize analogs with halogens (F, Cl, Br) or methyl groups at the phenyl ring.

- Biological Testing : Correlate logP (lipophilicity) with antimicrobial potency (see Table 1).

- Statistical Analysis : Use QSAR models (e.g., MLR or PLS regression) to predict activity based on Hammett σ values or steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.